
Chlorogénate de méthyle
Vue d'ensemble
Description
Methyl chlorogenate, presumably a chlorinated organic compound, shares conceptual relevance with chloromethane derivatives and their functional applications in organic synthesis and material science. Chlorinated methanes, such as chloromethane, dichloromethane, and related compounds, serve pivotal roles in various biochemical and industrial processes, offering insights into their synthesis, molecular interactions, and applications.
Synthesis Analysis
Synthetic approaches for chlorinated organic compounds often involve halogenation reactions, where chloro groups are introduced into molecules, utilizing catalysts or under specific reaction conditions. For instance, the selective production of methyl chloride from methane involves reactions over lanthanum-based catalysts, demonstrating a methodology for generating chlorinated compounds through oxidative chlorination processes (Podkolzin et al., 2007).
Molecular Structure Analysis
The molecular structure of chlorinated compounds, including their crystallographic configurations, can be elucidated using techniques like X-ray diffraction. The study of methylene dichloride's crystal structure provides an example of determining the spatial arrangement of atoms within a molecule, offering insights into the structural aspects of chlorinated methanes (Kawaguchi et al., 1973).
Chemical Reactions and Properties
Chlorinated methanes undergo various chemical reactions, including reductive dehalogenation, highlighting their reactivity and the transformation potential in environmental and synthetic chemistry contexts. Research on the reductive dehalogenation of chlorinated methanes by iron metal demonstrates the chemical behavior of these compounds under specific conditions, revealing their degradation pathways and reaction kinetics (Matheson & Tratnyek, 1994).
Physical Properties Analysis
The physical properties of chlorinated organic compounds, such as phase behavior, melting points, and boiling points, are crucial for their application in various scientific and industrial processes. Studies on compounds like methyl chlorooctanoates and their spectroscopic behavior provide valuable data on the physical characteristics and molecular interactions of chlorinated compounds (Font et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of chlorinated methanes, are essential for understanding their roles in synthesis and environmental processes. For example, chloromethane acts as a methyl donor in biosynthesis processes, indicating its chemical utility in natural product formation and modification (Harper et al., 1989).
Applications De Recherche Scientifique
Activité antioxydante
Le chlorogénate de méthyle présente une forte capacité de piégeage des radicaux libres, en particulier envers le radical 2,2'-diphényl-1-picrylhydrazyle (DPPH), les superoxydes et les radicaux hydroxyles . Cette propriété est cruciale pour protéger les cellules du stress oxydatif, qui peut entraîner des maladies chroniques telles que le cancer et les maladies cardiaques.
Potentiel anti-inflammatoire
Des études ont identifié le this compound comme un candidat potentiel pour le développement d'un agent anti-inflammatoire efficace . Sa capacité à moduler les réponses inflammatoires en fait un composé prometteur pour le traitement de maladies comme l'arthrite et d'autres maladies inflammatoires.
Effets neuroprotecteurs
Propriétés antimicrobiennes
Le this compound aurait des propriétés antibactériennes et antifongiques. Bien que des recherches supplémentaires soient nécessaires, ces propriétés indiquent son potentiel d'utilisation dans la prévention et le traitement des infections.
Synthèse d'intermédiaires pharmaceutiques
Le composé est utilisé dans la synthèse d'intermédiaires pharmaceutiques, qui sont des blocs de construction cruciaux dans la création de divers médicaments. Cette application est essentielle pour l'industrie pharmaceutique afin de développer de nouveaux médicaments.
Insecticides et régulateurs de croissance des plantes
Le this compound est utilisé dans la formulation d'insecticides et de régulateurs de croissance des plantes. Ces applications sont importantes pour les pratiques agricoles, assurant la protection des cultures et une croissance optimale.
Applications dans l'industrie alimentaire
En raison de ses propriétés antioxydantes, le this compound est d'un intérêt particulier dans l'industrie alimentaire pour préserver la qualité des aliments et prolonger leur durée de conservation . Il peut être utilisé pour empêcher l'oxydation des graisses et des huiles, en maintenant la valeur nutritionnelle et le goût des produits alimentaires.
Applications dans l'industrie cosmétique
Dans l'industrie cosmétique, le this compound est apprécié pour ses activités antioxydantes et inhibitrices de la tyrosinase . Ces propriétés sont bénéfiques pour le développement de produits de soin de la peau qui protègent la peau des dommages et du vieillissement.
Mécanisme D'action
Target of Action
Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .
Biochemical Pathways
Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
Methyl chlorogenate’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .
Action Environment
The action of Methyl chlorogenate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
Orientations Futures
The biological activities of Chlorogenic acid (CGA), which Methyl chlorogenate is a derivative of, are mainly shown as anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels . This provides research directions for malabsorbed polyphenols .
Propriétés
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



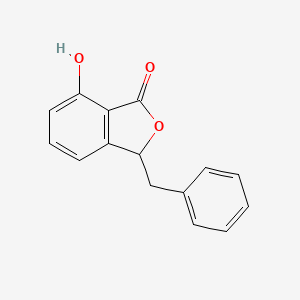
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)
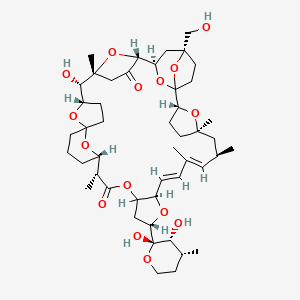
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
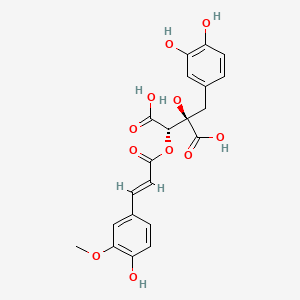
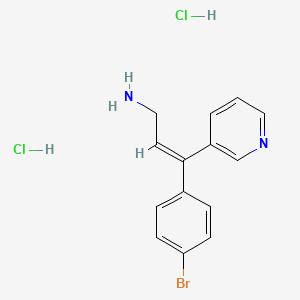
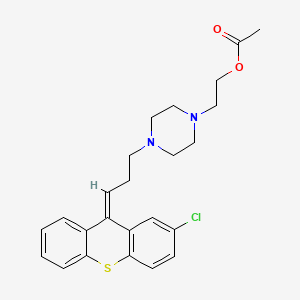

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)
![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)
![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)